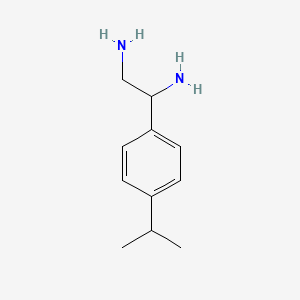
1-(4-Isopropyl-phenyl)-ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(propan-2-yl)phenyl]ethane-1,2-diamine is an organic compound with a complex structure that includes an aromatic ring substituted with an isopropyl group and an ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(propan-2-yl)phenyl]ethane-1,2-diamine typically involves multi-step organic reactions. One common method starts with the preparation of 1-[4-(propan-2-yl)phenyl]ethan-1-ol, which can be synthesized through the reduction of 1-[4-(propan-2-yl)phenyl]ethanone using a reducing agent such as sodium borohydride . The resulting alcohol is then converted to the corresponding bromide using phosphorus tribromide. Finally, the bromide undergoes nucleophilic substitution with ethane-1,2-diamine to yield the desired compound .
Industrial Production Methods
Industrial production of 1-[4-(propan-2-yl)phenyl]ethane-1,2-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(propan-2-yl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
1-[4-(propan-2-yl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[4-(propan-2-yl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-(propan-2-yl)phenyl]ethan-1-ol: A related compound with a hydroxyl group instead of the diamine moiety.
1-[4-(propan-2-yl)phenyl]ethanone: A ketone derivative with similar structural features.
1-[4-(propan-2-yl)phenyl]ethane-1,2-diol: A diol with two hydroxyl groups instead of the diamine.
Uniqueness
1-[4-(propan-2-yl)phenyl]ethane-1,2-diamine is unique due to its diamine functionality, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
1-(4-propan-2-ylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11H,7,12-13H2,1-2H3 |
Clé InChI |
HXPNABRPCXFBBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B12113661.png)
![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12113663.png)


![5-hydrazino-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B12113690.png)

![Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]-](/img/structure/B12113702.png)


![2-[(Cyclohexylamino)carbonylamino]-4-methylthiobutanoic acid](/img/structure/B12113727.png)

![[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B12113732.png)
